molecular formula C4H3ClN2O B108299 6-Chloro-3-hydroxypyridazine CAS No. 19064-67-6

6-Chloro-3-hydroxypyridazine

Cat. No.: B108299
CAS No.: 19064-67-6
M. Wt: 130.53 g/mol
InChI Key: YICPBKWYZXFJNB-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-3-hydroxypyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3ClN2OC_4H_3ClN_2O and a molecular weight of 130.53 g/mol. The compound features a pyridazine ring with a hydroxyl group and a chlorine atom, which contribute to its reactivity and biological activity.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC4H3ClN2OHydroxyl group and chlorine substitution
5-Chloro-2-hydroxypyridazineC4H4ClN2OHydroxyl group at a different position
3-Hydroxy-6-methylpyridazineC6H7N2OContains a methyl group instead of chlorine
4-Chloro-3-hydroxypyridineC5H5ClN2ODifferent position of chlorine substitution

Biological Activities

Research indicates that this compound exhibits significant antibacterial and anti-inflammatory properties. Its mechanism of action involves inhibiting bacterial enzymes, which disrupts cellular processes in bacteria, leading to their death.

  • Antibacterial Activity :
    • Studies have shown that derivatives of this compound possess antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the hydroxyl group enhances its interaction with bacterial targets, increasing its efficacy as an antimicrobial agent.
  • Anti-inflammatory Properties :
    • Preliminary research suggests that this compound may reduce inflammation by modulating pathways involved in inflammatory responses. This property positions it as a potential candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound can generate ROS, which are known to play a role in microbial lethality by damaging cellular components .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition against E. coli with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory conditions.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in several fields:

  • Drug Development : Its antibacterial and anti-inflammatory activities suggest potential applications in developing new therapeutic agents for infections and inflammatory diseases.
  • Agrochemicals : The compound's biological activity also positions it as a candidate for agricultural applications, particularly as an antimicrobial agent in crop protection.

Properties

IUPAC Name

3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPBKWYZXFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291363
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-67-6
Record name 6-Chloro-3-hydroxypyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic methods can be employed to functionalize 6-chloropyridazin-3(2H)-one and what are their limitations?

A1: Two main synthetic approaches for functionalizing 6-chloropyridazin-3(2H)-one are highlighted in the research:

  • Solid-Phase Synthesis: This method utilizes a Wang resin to immobilize the 3-chloropyridazine moiety. [] Two strategies are described: direct nucleophilic substitution of 3,6-dichloropyridazine with the resin and a Mitsunobu reaction with 6-chloropyridazin-3-ol. While effective, the Mitsunobu reaction encountered regioselectivity challenges. [] Subsequent Suzuki coupling with arylboronic acids allowed for the introduction of various aryl substituents. []

Q2: What challenges arise when using Grignard reagents for functionalizing 6-chloropyridazin-3(2H)-one derivatives?

A2: While Grignard reagents offer a versatile route for introducing substituents, their use with 6-chloropyridazin-3(2H)-one derivatives can lead to unexpected outcomes. Instead of the anticipated 5-substituted products, reactions with 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents, followed by electrophilic quenching, yielded 4,5-disubstituted pyridazin-3(2H)-ones. [] This unexpected cine substitution arises from the anionic σ(H)-adduct being quenched by the electrophile before elimination occurs. [] This highlights the importance of careful reagent selection and reaction optimization when functionalizing these compounds.

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